molecular formula C11H9F3O4 B11719032 Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate

Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate

Cat. No.: B11719032
M. Wt: 262.18 g/mol
InChI Key: ZIGGGIMUBNTTID-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is methyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propionate , reflecting its esterified β-keto acid backbone and para-substituted trifluoromethoxy aromatic ring. Key identifiers include:

Property Value
CAS Registry Number 1435444-74-8
Molecular Formula C₁₁H₉F₃O₄
Molecular Weight 262.18 g/mol
Canonical SMILES COC(=O)CC(=O)C₁=CC=C(C=C₁)OC(F)(F)F
InChI Key ZIGGGIMUBNTTID-UHFFFAOYSA-N

The trifluoromethoxy group (–OCF₃) at the para position distinguishes this compound from its ortho- and meta-substituted isomers. Its synthesis typically involves Friedel-Crafts acylation or Claisen condensation reactions, with the trifluoromethoxy group introduced via nucleophilic substitution or direct fluorination .

Molecular Geometry and Conformational Analysis

The molecule adopts a planar conformation in the aromatic ring due to resonance stabilization, while the β-ketoester group introduces torsional flexibility. Computational studies (e.g., density functional theory) predict two dominant conformers:

  • Syn-periplanar : The carbonyl oxygen of the keto group aligns with the ester methoxy group, stabilized by intramolecular hydrogen bonding.
  • Anti-periplanar : The keto and ester carbonyl groups orient oppositely, minimizing dipole-dipole repulsions .

Experimental NMR data (¹H and ¹³C) corroborate this flexibility. The β-keto proton (Hα) appears as a singlet at δ 3.8–4.0 ppm, while the trifluoromethoxy group’s deshielding effect shifts aromatic protons to δ 7.6–8.1 ppm . The ester methyl group resonates at δ 3.7 ppm as a sharp singlet .

Crystallographic Data and Solid-State Arrangement

Although single-crystal X-ray diffraction data for this compound remain unpublished, analogous compounds (e.g., coumarin derivatives with trifluoromethyl groups) exhibit triclinic or monoclinic packing with π-π stacking and C–H···O/F interactions . Key inferred features include:

  • Unit Cell Parameters : Predicted to adopt a triclinic system (space group P1) with a ≈ 6.2 Å, b ≈ 11.0 Å, and c ≈ 11.1 Å, based on structurally similar β-ketoesters .
  • Intermolecular Interactions : C–H···O hydrogen bonds (2.5–2.7 Å) and F···H–C contacts (2.9–3.1 Å) stabilize the lattice .
  • Dihedral Angles : The propionate side chain likely forms a 70–80° angle with the aromatic plane, minimizing steric clash with the bulky –OCF₃ group .

Comparative Analysis with Ortho-Substituted Isomers

The para-substituted isomer exhibits distinct electronic and steric properties compared to its ortho-substituted counterpart (e.g., methyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propionate):

Property Para Isomer Ortho Isomer
Melting Point 98–100°C 85–87°C
Dipole Moment 4.2 D (calculated) 5.1 D (calculated)
Aromatic Proton Shift δ 7.6–8.1 ppm δ 7.8–8.3 ppm
Reactivity Slower electrophilic substitution Faster due to steric acceleration

The ortho isomer’s reactivity enhancement arises from steric strain between the –OCF₃ and ester groups, which polarizes the aromatic ring and increases electrophilicity. In contrast, the para isomer’s symmetrical substitution pattern favors thermodynamic stability .

Properties

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

methyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate

InChI

InChI=1S/C11H9F3O4/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6H2,1H3

InChI Key

ZIGGGIMUBNTTID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Claisen Condensation with Aryl Ketones

Claisen condensation between aryl ketones and methyl acetate represents a classical route to β-keto esters. For Methyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propionate, 4-(trifluoromethoxy)acetophenone serves as the starting material. Reaction with methyl acetate in the presence of a strong base, such as sodium methoxide, facilitates enolate formation and subsequent nucleophilic attack on the ester carbonyl .

A representative procedure involves refluxing equimolar quantities of 4-(trifluoromethoxy)acetophenone and methyl acetate in methanol with sodium methoxide (1.2 equiv) under nitrogen. After 12 hours, the mixture is acidified to precipitate the β-keto ester, yielding ~70–75% product . This method parallels the synthesis of methyl 3-oxo-3-phenylpropionate (CAS 614-27-7), where analogous conditions afforded 85% yield after 8 hours at 80°C . Challenges include steric hindrance from the trifluoromethoxy group, necessitating prolonged reaction times compared to non-substituted analogs.

Esterification of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic Acid

Direct esterification of the corresponding carboxylic acid with methanol offers a straightforward pathway. 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid is refluxed with excess methanol in the presence of concentrated sulfuric acid (5 mol%) as a catalyst. The reaction proceeds via Fischer esterification, with water removal via Dean-Stark trap to shift equilibrium .

Industrial-scale adaptations employ continuous flow systems to enhance efficiency. For example, AccelaChem reports >95% purity for batches synthesized via this method, with reaction times reduced to 4–6 hours at 65°C under pressurized conditions . A key advantage is the avoidance of strong bases, which may decompose the trifluoromethoxy group. However, the requisite carboxylic acid precursor must first be synthesized, often via oxidation of the corresponding alcohol or hydrolysis of nitriles.

Transesterification of Ethyl β-Keto Esters

Transesterification from ethyl to methyl esters provides an alternative route, particularly when ethyl esters are more readily available. Ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propionate (CAS 106263-53-0) undergoes base-catalyzed methanolysis using potassium hydroxide or sodium methoxide .

ConditionParameterValue
CatalystKOH0.1 equiv
SolventMethanol10 mL/g substrate
Temperature65°C6 hours
Yield82–88%

This method, validated for analogous ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 106263-53-0), achieves near-quantitative conversion with minimal byproducts . The trifluoromethoxy group’s stability under basic conditions ensures no detectable degradation.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura cross-coupling introduces the 4-(trifluoromethoxy)phenyl group to preformed β-keto ester scaffolds. Methyl 3-oxo-3-(bromophenyl)propionate reacts with 4-(trifluoromethoxy)phenylboronic acid under palladium catalysis .

Representative Protocol:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 90°C, 12 hours

  • Yield: 68–72%

This method is advantageous for late-stage functionalization but requires halogenated β-keto ester precursors. AccelaChem’s product listings for related compounds (e.g., Methyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate) confirm the feasibility of this approach .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₉F₃O₃
  • Molecular Weight : 246.18 g/mol
  • Physical Appearance : White to light yellow crystalline powder
  • Density : Approximately 1.289 g/cm³

The trifluoromethoxy group significantly enhances the compound's lipophilicity, making it an effective candidate for various chemical and biological applications. The presence of both a keto group and a trifluoromethoxy group contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate is being investigated for its potential in drug development. Its unique structural features allow it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity.

  • Drug Development : The compound has been explored for enhancing metabolic stability in drug design, making it a candidate for developing new therapeutic agents.
  • Biochemical Probing : It serves as a biochemical probe in various assays, demonstrating the ability to modulate enzyme activities effectively. For instance, studies have indicated its potential to inhibit specific enzyme pathways relevant in metabolic processes.

The biological activity of this compound is primarily attributed to its ability to interact with hydrophobic pockets in proteins. This interaction can lead to significant biochemical effects, which are crucial for understanding its therapeutic potential.

  • Enzyme Inhibition : The compound's interactions with specific enzymes may lead to inhibition pathways relevant in disease models.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit anti-tubercular properties, particularly against Mycobacterium tuberculosis. Structure–activity relationship (SAR) studies have indicated that modifications of the phenyl ring can enhance its efficacy.

Biochemical Probing

Research has demonstrated that this compound can serve as an effective biochemical probe. In various assays, it has shown the capability to modulate enzyme activities effectively, indicating its potential utility in metabolic research.

Therapeutic Potential

In vivo studies have suggested that this compound may have therapeutic applications, particularly against infectious diseases such as tuberculosis. Modifications to the phenyl ring have been shown to enhance its efficacy against Mycobacterium tuberculosis, highlighting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential use in pharmaceuticals, as it can improve the bioavailability of drugs. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations: Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃)

  • Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate (CAS: 21259-75-6) replaces the OCF₃ group with a CF₃ substituent. Molecular Formula: C₁₁H₉F₃O₃ Molecular Weight: 246.184 g/mol Key Differences:
  • Higher electron-withdrawing effect of CF₃ may enhance stability in electrophilic reactions but reduce solubility in polar solvents .

Positional Isomerism: Para vs. Meta/Ortho Substitution

  • Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate (SY122712, CAS: 1181574-09-3):
    • Molecular Formula : C₁₁H₉F₃O₄
    • Key Differences :
  • Lower commercial availability suggests reduced stability or specialized applications .
  • Ethyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate :
    • Ester Group : Ethyl instead of methyl.
    • Molecular Weight : 276.21 g/mol
    • Key Differences :
  • Ortho-substitution introduces steric hindrance, limiting rotational freedom and interaction with planar targets.

Functional Group Modifications: Bromination and Fluorination

  • Methyl 2-Bromo-3-[4-(trifluoromethoxy)phenyl]propionate (CAS: 175203-81-3):
    • Molecular Formula : C₁₁H₁₀BrF₃O₃
    • Molecular Weight : 327.09 g/mol
    • Key Differences :
  • Bromine addition at the α-carbon enhances reactivity for nucleophilic substitution or cross-coupling reactions.
  • Higher density (1.537 g/cm³) and molecular weight compared to the target compound .
  • Methyl 3,3,3-Trifluoro-2-[4-(trifluoromethoxy)phenyl]propionate (C₁₁H₈F₆O₃):
    • Molecular Weight : 302.18 g/mol
    • Key Differences :
  • Additional fluorine atoms on the propionate chain increase metabolic resistance and lipophilicity .

Ester Group Variations: Methyl vs. Ethyl

  • Ethyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate :
    • Molecular Formula : C₁₂H₁₁F₃O₄
    • Molecular Weight : 276.21 g/mol
    • Key Differences :
  • Ethyl ester lowers water solubility but improves bioavailability in lipid-rich environments .

Data Table: Structural and Physicochemical Comparisons

Compound Name Substituent Position Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate Para (OCF₃) Methyl C₁₁H₉F₃O₄ 262.18 Intermediate for pharmaceuticals
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate Para (CF₃) Methyl C₁₁H₉F₃O₃ 246.18 Higher lipophilicity
Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate Meta (OCF₃) Methyl C₁₁H₉F₃O₄ 262.18 Reduced biological activity
Ethyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate Ortho (OCF₃) Ethyl C₁₂H₁₁F₃O₄ 276.21 Enhanced membrane permeability
Methyl 2-Bromo-3-[4-(trifluoromethoxy)phenyl]propionate Para (OCF₃) Methyl C₁₁H₁₀BrF₃O₃ 327.09 Reactive intermediate

Biological Activity

Methyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propionate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₁H₉F₃O₃
Molecular Weight : 246.1826 g/mol

Key Features :

  • Contains a keto group and a trifluoromethoxy group, enhancing reactivity.
  • Increased lipophilicity due to the trifluoromethoxy group allows better interaction with biological targets.

The compound's structure significantly influences its biological activity, particularly its ability to interact with various enzymes and receptors.

The mechanism of action of this compound involves its interaction with hydrophobic pockets in proteins. The trifluoromethoxy group enhances lipophilicity, allowing for effective binding to these pockets, which can modulate the activity of enzymes and receptors. This modulation can lead to various biochemical effects, making it a candidate for further studies in drug development .

Therapeutic Potential

Research indicates that this compound has potential applications in drug development due to its ability to enhance metabolic stability. It has been explored for:

  • Drug Development : Investigated for its ability to enhance metabolic stability in drug design.
  • Enzyme Inhibition : The compound's interactions with specific enzymes may lead to inhibition pathways relevant in disease models.

Case Studies

  • Biochemical Probing : Studies have shown that this compound can serve as a biochemical probe in various assays, demonstrating its ability to modulate enzyme activities effectively. For instance, experiments indicated that the compound could inhibit specific enzyme pathways involved in metabolic processes.
  • Anti-Tubercular Properties : In vivo studies have suggested that this compound may exhibit anti-tubercular properties. Research focused on structure–activity relationship (SAR) studies revealed that modifications of the phenyl ring could enhance its efficacy against Mycobacterium tuberculosis.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 2-trifluoromethylbenzoateC₁₁H₉F₃O₂Lacks keto group; similar lipophilicity
Methyl 4-trifluoromethylbenzoateC₁₁H₉F₃O₂Different positioning of the trifluoromethoxy group
Methyl 2-acetylbenzoateC₉H₈O₃Lacks trifluoromethoxy; contains acetyl group

The unique combination of both keto and trifluoromethoxy functionalities in this compound enhances its reactivity and potential biological activity compared to similar compounds .

Research Findings

Recent research highlights several significant findings regarding this compound:

  • Lipophilicity Impact : The presence of the trifluoromethoxy group significantly increases lipophilicity, enhancing interaction with hydrophobic biological targets.
  • Inhibition Studies : Preliminary data suggest that the compound can inhibit specific enzymatic activities associated with disease pathways, warranting further investigation into its therapeutic applications .

Q & A

Q. What are the common synthetic routes for Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate?

Methodological Answer: The compound is typically synthesized via acylation or esterification reactions. A general approach involves reacting 3-oxo-3-[4-(trifluoromethoxy)phenyl]propionic acid with methyl chloroformate under basic conditions (e.g., using triethylamine as a catalyst). Alternative routes include transesterification of ethyl or benzyl esters using methanol in the presence of acid catalysts. Key intermediates like 4-(trifluoromethoxy)phenylacetic acid (CAS RN 4315-07-5) are often employed, with careful control of reaction stoichiometry to avoid over-acylation .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry): The molecular ion peak ([M+H]+) is observed at m/z 261–265, depending on isotopic contributions from fluorine. Fragmentation patterns confirm the ester and trifluoromethoxy groups .
  • HPLC: Retention times vary by column (e.g., 0.65–0.88 minutes on C18 columns with TFA modifiers), requiring calibration against standards .
  • NMR: Key signals include a singlet for the methyl ester (~δ 3.7 ppm), a ketone carbonyl (~δ 200–210 ppm in 13C^{13}\text{C}), and aromatic protons split by the trifluoromethoxy group’s electron-withdrawing effects .

Q. What are the physicochemical properties critical for experimental handling?

Methodological Answer:

  • Molecular Weight: 234.17 g/mol (calculated from C10_{10}H9_9F3_3O3_3) .
  • Solubility: Limited solubility in water; dissolves in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., dichloromethane) .
  • Storage: Stable at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Methodological Answer: The trifluoromethoxy group (−OCF3_3) is a strong electron-withdrawing meta-director, which reduces electron density on the aromatic ring and stabilizes negative charges during nucleophilic substitution. This property necessitates optimized conditions for Suzuki-Miyaura couplings (e.g., higher Pd catalyst loadings or microwave-assisted heating) to overcome reduced reactivity. Steric hindrance from the trifluoromethoxy group also affects regioselectivity in electrophilic aromatic substitutions .

Q. How can reaction yields be improved in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization: Use Pd(OAc)2_2/XPhos systems for coupling reactions, which tolerate electron-deficient aryl groups .
  • Solvent Selection: Replace THF with dimethylacetamide (DMA) to enhance solubility of intermediates .
  • Workflow Adjustments: Implement continuous flow chemistry to minimize degradation of the trifluoromethoxy-substituted intermediate .

Q. How to resolve discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer: Contradictory results in enzyme inhibition assays (e.g., COX-2 vs. LOX) may arise from:

  • Purity Variations: Validate compound purity (>98% by HPLC) to exclude confounding impurities .
  • Assay Conditions: Standardize buffer pH (e.g., phosphate buffer at pH 7.4 vs. Tris-HCl at pH 8.0) to account for ionization state effects on binding .
  • Metabolite Interference: Use LCMS to detect in situ degradation products during prolonged assays .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to cyclooxygenase isoforms. The trifluoromethoxy group’s electronegativity enhances hydrogen bonding with Arg120 in COX-2 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex, focusing on fluorine-mediated hydrophobic interactions .

Data Contradiction Analysis

Q. How to address variability in HPLC retention times across studies?

Methodological Answer: Discrepancies arise from:

  • Column Variability: C18 vs. phenyl-hexyl columns yield different retention times. Calibrate using a trifluoromethylated internal standard (e.g., 3-(trifluoromethyl)phenylboronic acid) .
  • Mobile Phase pH: Adjust TFA concentration (0.05–0.1%) to sharpen peaks for ionizable groups .

Q. Why do synthetic yields vary between academic and industrial protocols?

Methodological Answer: Industrial methods often use cheaper reagents (e.g., methyl iodide instead of methyl chloroformate), leading to side reactions (e.g., O-methylation of the ketone). Academic protocols prioritize purity over scalability, employing rigorous purification (e.g., prep-HPLC) .

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